Cefcapene

Übersicht

Beschreibung

Cefcapene is a third-generation cephalosporin antibiotic . It was patented in 1985 and approved for medical use in 1997 .

Synthesis Analysis

The synthesis of Cefcapene pivoxil hydrochloride involves process improvement and optimization of cefcapene pivoxil . The synthesis process uses new catalytic agents such as phenol, boric acid, and other reagents, thereby improving the product quality, increasing the yield, simplifying the operating steps, and realizing greater productivity effect and social effect .Molecular Structure Analysis

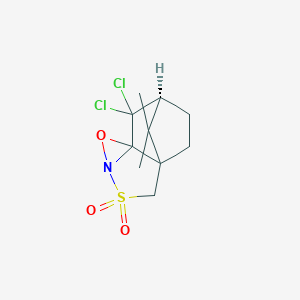

Cefcapene has a molecular formula of C17H19N5O6S2 and an average mass of 453.49 g/mol . It contains a total of 51 bonds; 32 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 6 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis

Cefcapene, like other cephalosporins, is subjected to stress conditions of degradation in aqueous solutions . The stability-indicating LC assay method was developed and validated for quantitative determination of cefcapene pivoxil in the presence of degradation products formed during forced degradation studies .Physical And Chemical Properties Analysis

Cefcapene has a molecular formula of C17H19N5O6S2 and a molar mass of 453.49 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Pharmacokinetics Studies

Cefcapene has been the subject of pharmacokinetic studies to understand its behavior within the body. Research has developed and validated methods for quantifying cefcapene acid in human plasma and urine using liquid chromatography-mass spectrometry (LC-MS) . These studies are crucial for determining the appropriate dosage and frequency of administration for therapeutic effectiveness.

Antibacterial Activity

Cefcapene’s antibacterial efficacy has been evaluated in various studies. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria . This includes its potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), making it a valuable option for treating infections caused by these bacteria .

Stability and Degradation Analysis

Stability-indicating methods have been developed to assess the stability of cefcapene pivoxil. These methods help in understanding how cefcapene reacts under different stress conditions such as hydrolysis, oxidation, and thermal degradation, which is essential for ensuring the safety and efficacy of the drug during storage and use .

Pharmacodynamics Research

While detailed pharmacodynamics information specific to cefcapene is not readily available, related cephalosporins have been studied to determine their efficacy against various pathogens. These studies help in understanding the drug’s bactericidal effects and in establishing appropriate therapeutic doses .

Clinical Trials

Cefcapene has been compared with other antibiotics in clinical trials to evaluate its efficacy and safety in treating infections. For instance, it has been studied in patients with chronic respiratory tract infections, showing similar efficacy and tolerability to cefteram pivoxil .

Drug Interaction Analysis

Understanding drug interactions is vital for patient safety. While specific interactions involving cefcapene are not extensively documented, it is known that cephalosporins can interact with a range of substances. Healthcare providers must be aware of potential interactions to avoid adverse effects .

Therapeutic Uses

Cefcapene is a third-generation cephalosporin antibiotic used for treating various bacterial infections. It has been utilized in medical practice since its approval, demonstrating effectiveness against a range of bacterial pathogens .

Development of Analytical Methods

Research has also focused on developing analytical methods for cefcapene determination. These methods are crucial for quality control during manufacturing and for ensuring the correct dosage in pharmaceutical preparations .

Safety and Hazards

When handling Cefcapene, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Cefcapene, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

Cefcapene binds to and inactivates the PBPs, which results in the inhibition of cell wall synthesis . This interaction with its targets leads to changes in the bacterial cell wall, disrupting its integrity and leading to bacterial cell death .

Biochemical Pathways

The interference with peptidoglycan synthesis inhibits bacterial growth and leads to cell death .

Pharmacokinetics

Cefcapene is an ester-type oral cephem antibiotic . After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood . The pharmacokinetic parameters such as AUClast and Cmax were calculated in a study, and the results showed that the test and reference products met the regulatory criteria for bioequivalence in healthy volunteers .

Result of Action

The molecular and cellular effects of Cefcapene’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to a loss of cell wall integrity, which ultimately results in bacterial cell death .

Action Environment

The action, efficacy, and stability of Cefcapene can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can impact the effectiveness of Cefcapene . Cefcapene is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . More research is needed to fully understand how other environmental factors might influence the action of Cefcapene.

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRIJDTIPFROI-NVKITGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027544 | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefcapene | |

CAS RN |

135889-00-8 | |

| Record name | Cefcapene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135889-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefcapene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)